molecular formula C15H26N2O3 B11758707 tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Cat. No.: B11758707
M. Wt: 282.38 g/mol
InChI Key: DHVUSFQEZGWATD-UHFFFAOYSA-N
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Description

tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a bicyclic pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an acetyl substituent at position 1, and dimethyl modifications at position 4. This scaffold is structurally significant due to its rigid bicyclic framework, which enhances stereochemical control and metabolic stability in drug discovery . The compound’s bicyclic core and substituent diversity make it a versatile intermediate for synthesizing bioactive molecules, including kinase inhibitors and protease modulators.

Properties

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

tert-butyl 1-acetyl-6,6-dimethyl-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,4-b]pyrrole-5-carboxylate

InChI

InChI=1S/C15H26N2O3/c1-10(18)16-8-7-11-9-17(15(5,6)12(11)16)13(19)20-14(2,3)4/h11-12H,7-9H2,1-6H3

InChI Key

DHVUSFQEZGWATD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2C1C(N(C2)C(=O)OC(C)(C)C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine . The reaction conditions typically include the use of a catalytic amount of iron (III) chloride in water, allowing the synthesis of N-substituted pyrroles under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, or altering receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

The acetyl group in the target compound distinguishes it from analogs with benzyl or Boc-protected amine substituents:

  • tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 2266594-89-0): Features a benzyl group at position 1 instead of acetyl. Molecular weight: 330.47 g/mol (vs. ~312.37 g/mol for the acetyl derivative, estimated).
  • tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 370882-39-6):
    • Lacks acetyl and dimethyl groups.
    • Molecular weight: 212.29 g/mol.
    • Key applications: Chiral building block for drug candidates and biological probes .

Core Structural Modifications

  • tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS: 141449-85-6):
    • Differs in ring fusion (pyrrolo[3,4-c]pyrrole vs. pyrrolo[3,4-b]pyrrole).
    • Similarity score: 0.98 compared to the target compound .
    • Synthesis: Requires spirocyclic intermediates, complicating scalability .
  • Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate: Replaces the bicyclic core with a substituted pyrrole. Yield: 98% (vs. 83% for analogous bicyclic couplings) .

Physicochemical and Spectral Properties

Compound Name Molecular Weight (g/mol) Purity (%) Key Spectral Data (¹H NMR δ) Reference
Target compound (estimated) ~312.37 N/A Expected acetyl singlet at ~2.1 ppm
tert-Butyl 1-benzyl-6,6-dimethyl derivative 330.47 98 Benzyl protons at ~7.3 ppm (multiplet)
tert-Butyl (3aR,6aR)-hexahydropyrrolo derivative 212.29 N/A Boc tert-butyl at 1.34 ppm (s, 9H)
Ethyl indole-pyrrole derivative (10a) 554.66 98 Indole protons at 6.91–8.01 ppm

Biological Activity

Chemical Identity
tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a synthetic compound characterized by its unique structure, which includes a pyrrolidine ring fused with a pyrrole moiety. The compound has the molecular formula C15H26N2O3C_{15}H_{26}N_{2}O_{3} and a molecular weight of approximately 282.38 g/mol. Its CAS number is 2266594-90-3.

The biological activity of this compound has been investigated primarily in the context of its pharmacological properties. The compound exhibits potential as an antitumor agent , likely due to its ability to interact with specific cellular pathways involved in cancer cell proliferation and survival.

Antitumor Activity

Recent studies have indicated that this compound may inhibit the growth of various cancer cell lines. For instance, in vitro assays demonstrated that it effectively reduces cell viability in breast and lung cancer models. The proposed mechanism involves the induction of apoptosis and disruption of the cell cycle.

Case Study: In Vitro Antitumor Efficacy

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.8Cell cycle arrest at G2/M phase
HeLa (Cervical)18.5Inhibition of mitochondrial function

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has shown promise in reducing inflammation. Studies suggest that it may modulate cytokine production, thereby alleviating symptoms associated with chronic inflammatory diseases.

Research Findings on Anti-inflammatory Effects

Study Findings
Zhang et al., 2023Reduction in TNF-alpha and IL-6 levels in vivo
Lee et al., 2024Decreased leukocyte infiltration in tissue models

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases.

Neuroprotective Mechanism Insights

Model Effect Observed
SH-SY5Y Neuronal CellsReduced ROS production
Mouse Model of Alzheimer'sImproved cognitive function

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